molecular formula C3H3NO2Se B094810 Selenocyanatoacetic acid CAS No. 19188-17-1

Selenocyanatoacetic acid

Cat. No.: B094810
CAS No.: 19188-17-1
M. Wt: 164.03 g/mol
InChI Key: VSZTUOPTOVFUEE-UHFFFAOYSA-N
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Description

Selenocyanatoacetic acid (chemical formula: NCSeCH₂COOH) is a selenium-containing derivative of acetic acid, where the hydroxyl group (-OH) of the carboxylic acid is replaced by a selenocyanato group (-SeCN). This substitution imparts unique chemical and physical properties, including enhanced acidity, redox activity, and coordination capabilities with metal ions. The compound is of interest in organic synthesis, catalysis, and materials science due to the dual reactivity of the selenocyanato and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with potassium selenocyanate in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{KSeCN} \rightarrow \text{SeCNCH}_2\text{COOH} + \text{KCl} ]

The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selenocyanatoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Selenocyanatoacetic acid has been studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Research indicates that selenium-containing compounds can exhibit unique biological activities due to the presence of selenium, which is known for its antioxidant properties.

Anticancer Properties

  • Mechanism of Action : this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death.
  • Case Study : A study demonstrated that selenocyanate derivatives showed enhanced cytotoxicity against various cancer cell lines compared to their non-selenium counterparts, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

  • Research Findings : this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.
  • Case Study : In vitro studies showed that this compound significantly inhibited the growth of drug-resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .

Materials Science

In materials science, this compound is explored for its role in synthesizing novel materials with unique properties.

Synthesis of Organoselenium Compounds

  • Applications : The compound serves as a precursor for synthesizing various organoselenium compounds, which have applications in organic synthesis and catalysis.
  • Data Table : Below is a summary of some organoselenium compounds synthesized from this compound along with their applications:
CompoundApplication
SelenoestersCatalysts in organic reactions
SelenoamidesAntimicrobial agents
Selenol derivativesPhotovoltaic materials

Polymer Chemistry

  • Innovative Uses : Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
  • Case Study : A study focused on developing selenopolymer composites demonstrated improved strength and flexibility, suggesting potential applications in advanced material development .

Agricultural Applications

This compound is also being investigated for its role in agriculture, particularly in enhancing plant growth and resistance to diseases.

Plant Growth Regulator

  • Mechanism : The compound acts as a growth regulator by influencing phytohormone levels, which can enhance root development and stress tolerance in plants.
  • Data Table : The following table summarizes the effects of this compound on various plant species:
Plant SpeciesGrowth Parameter ImprovedConcentration Used (mg/L)
TomatoRoot length50
WheatBiomass100
SoybeanSeed germination rate25

Disease Resistance

  • Research Findings : this compound has been shown to enhance disease resistance in crops by inducing systemic acquired resistance (SAR) mechanisms.
  • Case Study : A field trial demonstrated that crops treated with this compound exhibited lower incidence rates of fungal infections compared to untreated controls, indicating its potential as a natural pesticide .

Mechanism of Action

The mechanism of action of selenocyanatoacetic acid involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selenocyanatoacetic acid belongs to a broader class of acetic acid derivatives where functional groups replace the hydroxyl moiety. Below is a detailed comparison with key analogs:

Thioacetic Acid (CH₃COSH)

  • Structure : Replaces the hydroxyl group with a thiol (-SH).
  • Acidity: pKa ≈ 3.5 (weaker acid than this compound due to lower electronegativity of sulfur vs. selenium).
  • Reactivity : Forms thioesters, useful in peptide synthesis. Less stable under oxidative conditions compared to selenium analogs.
  • Applications : Intermediate in organic synthesis and flavoring agents .

Sulfosalicylic Acid (HO₃SC₆H₃COOH)

  • Structure : A sulfonic acid (-SO₃H) group attached to a salicylic acid backbone.
  • Acidity: pKa₁ ≈ 1.3 (sulfonic acid group), pKa₂ ≈ 2.9 (carboxylic acid group). Stronger acidity than this compound due to the electron-withdrawing sulfonic group.
  • Reactivity : Used as a chelating agent and catalyst in ozonation reactions.
  • Applications: Protein precipitation in clinical diagnostics and wastewater treatment .

Haloacetic Acids (e.g., Monochloroacetic Acid, ClCH₂COOH)

  • Structure : Halogen (Cl, Br) substitution at the alpha carbon.
  • Acidity: pKa ≈ 2.8 (monochloroacetic acid), increasing with halogen electronegativity.
  • Reactivity : High electrophilicity; forms esters and amides. Lacks the redox activity of selenium-containing analogs.
  • Applications : Herbicides, preservatives, and pharmaceuticals .

Phenoxyacetic Acid Derivatives (C₆H₅OCH₂COOH)

  • Structure: Phenolic ether linked to acetic acid.
  • Acidity: pKa ≈ 3.1 (weaker than this compound).
  • Reactivity : Undergo electrophilic substitution on the aromatic ring.
  • Applications : Plant growth regulators and synthetic intermediates .

Comparative Data Table

Property This compound Thioacetic Acid Sulfosalicylic Acid Monochloroacetic Acid
Molecular Formula NCSeCH₂COOH CH₃COSH HO₃SC₆H₃COOH ClCH₂COOH
pKa ~2.5 (estimated) ~3.5 1.3 (SO₃H), 2.9 (COOH) 2.8
Solubility in Water Moderate High High High
Thermal Stability Decomposes at >150°C Stable to 200°C Stable to 250°C Stable to 190°C
Key Reactivity Redox-active, metal chelation Thioester formation Catalytic ozonation Nucleophilic substitution
Applications Catalysis, metal recovery Organic synthesis Wastewater treatment Herbicides

Notes:

  • Sulfosalicylic acid’s dual acidity makes it superior for industrial catalysis compared to selenium derivatives .

Research Findings and Industrial Relevance

  • Catalytic Performance: this compound outperforms thioacetic acid in redox-driven reactions, such as the reduction of nitroarenes, due to selenium’s higher polarizability .
  • Toxicity Profile: Unlike haloacetic acids (e.g., monochloroacetic acid), selenium compounds require careful handling; exposure limits are stricter (OSHA PEL: 0.2 mg/m³ for Se compounds) .
  • Environmental Impact: Haloacetic acids are persistent pollutants, whereas this compound degrades into less toxic selenite under UV light, offering eco-friendly advantages .

Biological Activity

Selenocyanatoacetic acid (SeCNA) is a selenium-containing compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antileishmanial, antibacterial, and antioxidant properties, as well as its potential therapeutic applications.

This compound is derived from the reaction of selenocyanate with acetic acid. The compound exhibits unique chemical properties due to the presence of selenium, which plays a crucial role in its biological activity. Recent studies have synthesized various derivatives of selenocyanates to evaluate their pharmacological potential. For instance, novel aromatic selenocyanates have shown promising antioxidant activity in neuronal cell cultures exposed to oxidative stress induced by hydrogen peroxide (H2O2) .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In a study evaluating its cytotoxicity, derivatives containing the selenocyanate moiety exhibited IC50 values below 12 µM against colon (HT-29) and lung (H1299) cancer cell lines, indicating potent anticancer properties . The selectivity index (SI) for these compounds was also assessed, revealing that some derivatives were selectively toxic to cancer cells while sparing non-malignant cells .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
2aHT-29<12>3.4
2bH1299<12Not determined
1aMCF-7>50<1

Antileishmanial Activity

The antileishmanial activity of this compound has been highlighted in studies showing that it effectively inhibits the growth of Leishmania species. Compounds with selenocyanate groups displayed IC50 values below 5 µM against L. major and L. infantum, making them promising candidates for leishmaniasis treatment . The mechanism of action appears to involve the disruption of cellular processes in the parasite.

Antibacterial Activity

This compound also exhibits significant antibacterial properties. In vitro studies have shown that it is effective against several bacterial strains, including Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values around 12.5 µg/mL . This antibacterial effect is attributed to the ability of selenium compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
2aS. epidermidis12.5
2bE. coliNot tested
1cP. aeruginosaNot tested

Antioxidant Properties

The antioxidant activity of this compound has been investigated using various assays that measure lipid peroxidation and reactive oxygen species (ROS) generation. Compounds containing selenocyanate groups have shown significant protective effects against oxidative stress in neuronal cells, comparable to known antioxidants like diphenyl diselenide . This suggests potential applications in neuroprotection and other oxidative stress-related conditions.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving cultured mouse neurons, compounds with selenocyanate groups exhibited significant reductions in oxidative damage markers when exposed to H2O2 . This highlights the compound's potential in treating neurodegenerative diseases.
  • Leishmaniasis Treatment : A preclinical study demonstrated that a derivative of this compound effectively reduced parasite load in infected mice models, supporting its use as a novel therapeutic agent against leishmaniasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for selenocyanatoacetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between selenocyanate ions and halogenated acetic acid derivatives (e.g., chloroacetic acid). Reaction conditions such as solvent polarity (e.g., aqueous vs. aprotic solvents), temperature (20–80°C), and pH (controlled via buffering agents) critically affect yield and purity. Post-synthesis, purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis for selenium content. Yield optimization often requires iterative DOE (Design of Experiments) approaches to isolate key variables .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s structural features?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO as a solvent to enhance solubility and resolve acidic proton signals. Include 2D NMR (COSY, HSQC) to confirm connectivity between selenium-bound cyanato groups and the acetic acid backbone.
  • IR Spectroscopy : Focus on the C≡N stretching band (~2100–2150 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) to confirm functional group integrity. Compare against reference spectra from NIST Chemistry WebBook for validation .
  • Mass Spectrometry : Employ ESI-MS in negative ion mode to detect molecular ion peaks [M-H]⁻ and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the acid’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT calculations (e.g., B3LYP/6-31G* basis sets). To reconcile

  • Validate computational models by comparing calculated vs. experimental pKa values (use potentiometric titration with a glass electrode).
  • Incorporate implicit solvation models (e.g., SMD) to account for solvent polarity in simulations.
  • Cross-reference kinetic data (e.g., reaction rates under varying temperatures) with Arrhenius plots to identify deviations from theoretical activation energies .

Q. How does solvent choice impact the acid’s stability in catalytic applications, and what methodologies assess decomposition pathways?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies in polar (e.g., water, DMF) and nonpolar solvents (e.g., hexane) under inert atmospheres. Monitor selenium loss via ICP-MS and track decomposition products using GC-MS.
  • Kinetic Analysis : Fit degradation data to first-order or pseudo-first-order models to derive rate constants. Use Eyring plots to correlate solvent dielectric constants with degradation rates.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carboxyl groups) can elucidate whether decomposition involves hydrolysis or radical pathways .

Q. What statistical approaches are recommended for analyzing the correlation between selenium content and biological activity in this compound derivatives?

  • Methodological Answer :

  • Multivariate Regression : Use partial least squares (PLS) regression to model bioactivity (e.g., IC₅₀ values) against selenium content, functional group substitutions, and steric parameters (e.g., Hammett constants).
  • Outlier Handling : Apply Grubbs’ test to identify outliers in bioassay data, followed by sensitivity analysis to assess their impact on correlation coefficients.
  • Validation : Perform cross-validation (k-fold or leave-one-out) to ensure model robustness, and report R² adjusted for small sample sizes .

Q. Data Presentation & Reproducibility

Q. How should researchers structure supplementary data to ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Raw Data : Provide NMR FID files, HPLC chromatograms, and crystallographic CIF files (if applicable) in open-access repositories (e.g., Zenodo).
  • Experimental Protocols : Detail synthetic procedures with exact molar ratios, purification steps (e.g., column chromatography gradients), and instrument calibration methods (e.g., NMR referencing to TMS).
  • Statistical Scripts : Share Python/R scripts for regression analysis or machine learning models via GitHub, with version control documented .

Properties

IUPAC Name

2-selenocyanatoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZTUOPTOVFUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275477
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19188-17-1
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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